molecular formula C20H32N8O9 B8116187 N,N-Bis(PEG1-azide)-N-PEG2-NHS ester

N,N-Bis(PEG1-azide)-N-PEG2-NHS ester

Cat. No.: B8116187
M. Wt: 528.5 g/mol
InChI Key: PDBTVJFJPNCLHY-UHFFFAOYSA-N
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Description

N,N-Bis(PEG1-azide)-N-PEG2-NHS ester: is a polyethylene glycol (PEG) linker that contains an N-hydroxysuccinimide (NHS) ester and two terminal azide groups. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable triazole linkages with alkyne-bearing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(PEG1-azide)-N-PEG2-NHS ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(PEG1-azide)-N-PEG2-NHS ester undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

N,N-Bis(PEG1-azide)-N-PEG2-NHS ester is unique due to its dual functionality, combining azide groups and an NHS ester. Similar compounds include:

These compounds share similar applications but differ in their PEG chain lengths and specific functional groups, which can influence their solubility, reactivity, and suitability for various applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[bis[2-(2-azidoethoxy)ethyl]amino]-3-oxopropoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N8O9/c21-25-23-5-11-35-13-7-27(8-14-36-12-6-24-26-22)17(29)3-9-33-15-16-34-10-4-20(32)37-28-18(30)1-2-19(28)31/h1-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBTVJFJPNCLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N8O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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